molecular formula C11H22Cl3N B14001285 N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride CAS No. 91369-36-7

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride

Katalognummer: B14001285
CAS-Nummer: 91369-36-7
Molekulargewicht: 274.7 g/mol
InChI-Schlüssel: RCSVGMUQZAJAOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups attached to a cyclopentylethanamine backbone, and it is often used in research and industrial processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride typically involves the reaction of N,N-bis(2-chloroethyl)methylamine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product. The reaction mass is typically purified using techniques such as distillation and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water are commonly used.

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N,N-bis(2-aminoethyl)-2-cyclopentylethanamine .

Wirkmechanismus

The mechanism of action of N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride involves its ability to alkylate DNA and other cellular components. This alkylation leads to the formation of cross-links in DNA, inhibiting DNA synthesis and causing cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride is unique due to its cyclopentyl group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective .

Eigenschaften

CAS-Nummer

91369-36-7

Molekularformel

C11H22Cl3N

Molekulargewicht

274.7 g/mol

IUPAC-Name

N,N-bis(2-chloroethyl)-2-cyclopentylethanamine;hydrochloride

InChI

InChI=1S/C11H21Cl2N.ClH/c12-6-9-14(10-7-13)8-5-11-3-1-2-4-11;/h11H,1-10H2;1H

InChI-Schlüssel

RCSVGMUQZAJAOR-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)CCN(CCCl)CCCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.